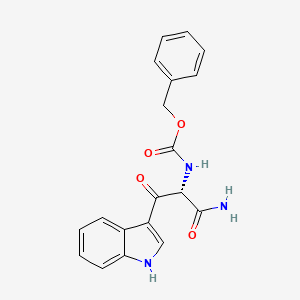

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

説明

Electrochemical Behaviour Analysis

The study titled "Electrochemical behaviour of N-benzyloxycarbonyl-L-tryptophan-cobalt(II) system in methanolic solution" investigates the complex formation between Co(II) ion and N-benzyloxycarbonyl-L-tryptophan in an alkaline methanolic solution. The findings indicate that there is a formation of a 1:2 metal to ligand complex, where the amino acid coordinates only through the carboxylate group. In the presence of excess ligand and NaOH, a species [Co(Z-trpO)2(OH)2]2− is formed, which acts as an intermediate in the formation of Co(II) hydroxide .

Synthesis Analysis

The paper "Improved Solid-Phase Synthesis of Tryptophan-Containing Peptides. II. Use of Nα-t-Butyloxycarbonyl-Ni-formyltryptophan" presents a method for the synthesis of tryptophan-containing peptides. The study demonstrates the use of Ni-Formyltryptophan, which is more resistant to oxidation, and its synthesis through nonaqueous acylation reaction. This method has been validated in the synthesis of an octapeptide, showcasing its effectiveness in peptide synthesis .

Molecular Structure Analysis

In the context of molecular structure, the reaction between L-tryptophan and various phenolic aldehydes to form phenolic tetrahydro-beta-carboline alkaloids is of interest. The study "L-tryptophan reacts with naturally occurring and food-occurring phenolic aldehydes to give phenolic tetrahydro-beta-carboline alkaloids: activity as antioxidants and free radical scavengers" characterizes the reaction products using NMR and HPLC-MS. The formation of these compounds is highly favored at low pH, which is relevant for understanding the molecular interactions and potential formation in food processing .

Chemical Reactions Analysis

The paper "Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase" explores the reactions of enzymes with O-acyl-L-serines. The study provides insights into the enzymatic mechanisms and suggests that the binding energy from the aromatic ring of O-benzoyl-L-serine is used to lower the transition-state barrier for elimination reactions catalyzed by tryptophanase and tyrosine phenol-lyase. This research contributes to the understanding of enzyme-catalyzed reactions involving tryptophan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide can be inferred from the studies on related compounds. The electrochemical behavior study provides insights into the coordination chemistry and stability of complexes formed with metal ions. The synthesis paper highlights the resistance to oxidation and the conditions favorable for peptide bond formation. The molecular structure analysis reveals the conditions under which L-tryptophan derivatives can cyclize and form stable structures. Lastly, the chemical reactions analysis sheds light on the reactivity of tryptophan derivatives with enzymes, which is crucial for understanding their biochemical properties.

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

特性

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNEEDBMWALFX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721476 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide | |

CAS RN |

255371-72-3 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)